molecular formula C18H14BrN3O3S B270141 N-[4-({[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide

N-[4-({[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide

Cat. No. B270141
M. Wt: 432.3 g/mol
InChI Key: LBUKUKVTSWSTCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-({[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide, also known as BOS-102, is a novel compound that has recently gained attention in the field of medicinal chemistry. This compound has shown potential in treating various diseases due to its unique chemical structure and mechanism of action.

Mechanism of Action

N-[4-({[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide exerts its pharmacological effects through multiple mechanisms. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-[4-({[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide also inhibits the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. Additionally, N-[4-({[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway.
Biochemical and Physiological Effects:
N-[4-({[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-[4-({[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide also inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, N-[4-({[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide has been shown to have anti-microbial properties against various bacterial strains.

Advantages and Limitations for Lab Experiments

N-[4-({[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide has several advantages for lab experiments. It has a high purity and yield, making it easy to obtain for research purposes. N-[4-({[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide has also been shown to be stable under various conditions, making it suitable for long-term storage. However, N-[4-({[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in in vivo studies. Additionally, N-[4-({[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide has not been extensively studied for its toxicity and safety profile, which could limit its use in clinical trials.

Future Directions

There are several future directions for the research of N-[4-({[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide. One potential direction is to study its efficacy in combination with other drugs for the treatment of cancer and inflammatory diseases. Another direction is to investigate its potential as a therapeutic agent for bacterial infections. Additionally, further studies are needed to determine the safety and toxicity profile of N-[4-({[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide for use in clinical trials.

Synthesis Methods

The synthesis of N-[4-({[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide involves the reaction of 4-bromoaniline with thioacetic acid to form 4-bromoanilinothioacetic acid. This intermediate is then reacted with 5-amino-1,3,4-oxadiazole-2-thiol to form the desired product, N-[4-({[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide. The synthesis of N-[4-({[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide has been optimized to yield high purity and high yield.

Scientific Research Applications

N-[4-({[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. N-[4-({[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide has been tested in vitro and in vivo for its efficacy in treating various diseases such as cancer, arthritis, and bacterial infections.

properties

Product Name

N-[4-({[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide

Molecular Formula

C18H14BrN3O3S

Molecular Weight

432.3 g/mol

IUPAC Name

N-[4-[2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]phenyl]acetamide

InChI

InChI=1S/C18H14BrN3O3S/c1-11(23)20-15-8-4-12(5-9-15)16(24)10-26-18-22-21-17(25-18)13-2-6-14(19)7-3-13/h2-9H,10H2,1H3,(H,20,23)

InChI Key

LBUKUKVTSWSTCF-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Br

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Br

Origin of Product

United States

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